2-(2,2-Diethoxyethoxy)benzaldehyde
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Overview
Description
2-(2,2-Diethoxyethoxy)benzaldehyde is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18O4/c1-3-15-13(16-4-2)10-17-12-8-6-5-7-11(12)9-14/h5-9,13H,3-4,10H2,1-2H3 . The InChI key is AVFQNQCCLWGODA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.28 . It is a liquid in its physical form and is typically stored at 4 degrees Celsius .Scientific Research Applications
Enzymatic Synthesis and Reaction Engineering
The enzyme benzaldehyde lyase (BAL) catalyzes the formation and cleavage of (R)-benzoin derivatives, including compounds related to 2-(2,2-Diethoxyethoxy)benzaldehyde. This enzyme is highly enantioselective, and its use in asymmetric synthesis of certain benzoin derivatives has been explored. Notably, the process involves the development of a reactor concept for preparative synthesis, emphasizing reaction engineering to optimize yield and enantioselectivity (Kühl et al., 2007).
Synthesis of Capped-Porphyrin Precursors
In the synthesis of capped-porphyrin precursors, specific benzaldehyde derivatives, including this compound, have been utilized. These compounds are key in the formation of complex organic structures such as terpyridinebenzaldehyde isomers. The crystalline structure and synthesis pathways of these compounds are explored, providing insight into their potential applications in organic synthesis and material science (Jene et al., 1999).
Novel Synthesis Pathways
Innovative synthesis pathways involving this compound have been developed. For instance, a novel approach for the synthesis of benzo[1,4]oxazepino-fused tetrahydroisoquinoline and tetrahydro-β-carboline derivatives utilizes a one-pot cascade reaction sequence. This involves the intramolecular Pictet-Spengler reaction of cyclic iminium ions generated from β-arylethylamines and this compound, leading to a library of complex fused polyheterocyclic compounds (Unnava et al., 2017).
Role in Solid Phase Organic Synthesis
The use of benzaldehyde derivatives, including this compound, in solid phase organic synthesis has been explored. These derivatives are used as linkers for the synthesis of secondary amides, demonstrating their potential in creating complex organic compounds with high precision and purity (Swayze, 1997).
Kinetic Studies in Oxidation Reactions
Kinetic studies involving benzaldehyde derivatives, such as this compound, focus on their oxidation properties. Understanding these kinetics is crucial in various chemical processes, especially those related to the formation of carboxylic acids and the factors influencing reaction rates and mechanisms (Malik et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(2,2-diethoxyethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-15-13(16-4-2)10-17-12-8-6-5-7-11(12)9-14/h5-9,13H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFQNQCCLWGODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=CC=C1C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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